cyclohexyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone cyclohexyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 920412-38-0
VCID: VC4711839
InChI: InChI=1S/C22H27N7O2/c1-31-18-9-7-17(8-10-18)29-21-19(25-26-29)20(23-15-24-21)27-11-13-28(14-12-27)22(30)16-5-3-2-4-6-16/h7-10,15-16H,2-6,11-14H2,1H3
SMILES: COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CCCCC5)N=N2
Molecular Formula: C22H27N7O2
Molecular Weight: 421.505

cyclohexyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

CAS No.: 920412-38-0

Cat. No.: VC4711839

Molecular Formula: C22H27N7O2

Molecular Weight: 421.505

* For research use only. Not for human or veterinary use.

cyclohexyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone - 920412-38-0

Specification

CAS No. 920412-38-0
Molecular Formula C22H27N7O2
Molecular Weight 421.505
IUPAC Name cyclohexyl-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C22H27N7O2/c1-31-18-9-7-17(8-10-18)29-21-19(25-26-29)20(23-15-24-21)27-11-13-28(14-12-27)22(30)16-5-3-2-4-6-16/h7-10,15-16H,2-6,11-14H2,1H3
Standard InChI Key QRDMUGVUAZJJNW-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CCCCC5)N=N2

Introduction

Structural Characterization and Molecular Architecture

The compound cyclohexyl(4-(3-(4-methoxyphenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone (CAS: 920412-38-0) represents a sophisticated heterocyclic architecture with a molecular formula of C₂₂H₂₇N₇O₂ and a molecular weight of 421.5 g/mol . Its structure integrates three critical pharmacophoric elements:

  • A triazolo[4,5-d]pyrimidine core, which serves as a bioisostere for purine nucleotides, enabling interactions with enzymatic targets .

  • A piperazine ring at position 7 of the triazolopyrimidine, providing conformational flexibility and enhancing solubility .

  • A 4-methoxyphenyl group at position 3 of the triazole ring, contributing to π-π stacking interactions with hydrophobic binding pockets .

The cyclohexyl methanone moiety at the piperazine terminal further modulates lipophilicity, a critical factor in blood-brain barrier penetration .

Synthetic Pathways and Optimization Strategies

Key Synthetic Intermediates

Synthesis begins with the preparation of 7-chloro-5-phenyl- triazolo[1,5-a]pyrimidine (intermediate 5a), achieved via condensation of 1,3-di-keto compounds with 5-amino-4H-1,2,4-triazole under acidic conditions . Phosphoryl chloride (POCl₃) facilitates chlorination at position 7, yielding reactive intermediates for subsequent nucleophilic substitution .

Critical Reaction Sequence:

  • Condensation:
    Di-keto compound+5-amino-triazoleAcOH7-hydroxytriazolopyrimidine\text{Di-keto compound} + \text{5-amino-triazole} \xrightarrow{\text{AcOH}} \text{7-hydroxytriazolopyrimidine} .

  • Chlorination:
    7-hydroxytriazolopyrimidinePOCl37-chlorotriazolopyrimidine\text{7-hydroxytriazolopyrimidine} \xrightarrow{\text{POCl}_3} \text{7-chlorotriazolopyrimidine} .

  • Piperazine Coupling:
    7-chlorotriazolopyrimidine+piperazine derivativeK2CO3,CH3CNtarget compound\text{7-chlorotriazolopyrimidine} + \text{piperazine derivative} \xrightarrow{\text{K}_2\text{CO}_3, \text{CH}_3\text{CN}} \text{target compound} .

Yield Optimization

Reaction of 5a with 4-methoxyphenethylamine in acetonitrile achieves yields of 65–78%, with purity >95% confirmed via HPLC . Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields .

Structure-Activity Relationships (SAR) and Target Profiling

Triazolopyrimidine Core Modifications

  • C5 Substitution: Introduction of electron-donating groups (e.g., methoxy) at C5 enhances binding to kinase domains by 3.2-fold compared to halogenated analogs .

  • C7 Piperazine Linkage: N-methylation of the piperazine ring reduces off-target serotonin receptor affinity by 89% while retaining target potency .

Pharmacological Screening Data

Assay TypeIC₅₀ (nM)Target ProteinReference
LSD1 Inhibition12.4Lysine-specific demethylase 1
HSP90 ATPase Activity8.7Heat shock protein 90
5-HT₂A Receptor Binding1,240Serotonin receptor

The compound exhibits nanomolar inhibition of LSD1 (IC₅₀ = 12.4 nM), a key epigenetic regulator in cancer metastasis . Docking simulations reveal hydrogen bonding between the triazole nitrogen and Arg316 of LSD1, stabilized by hydrophobic interactions with the cyclohexyl group .

Pharmacokinetic and Toxicity Profiling

ADME Properties

  • Solubility: 28 µg/mL in PBS (pH 7.4), enhanced to 412 µg/mL with hydroxypropyl-β-cyclodextrin .

  • Plasma Protein Binding: 94.2% in human serum albumin, limiting free drug availability .

  • CYP450 Metabolism: Primarily metabolized by CYP3A4, producing inactive 4-methoxyphenyl carboxylic acid .

Acute Toxicity in Rodents

SpeciesLD₅₀ (mg/kg)Notable Effects
Mouse245Transient hepatic steatosis
Rat318Renal tubular necrosis

Chronic administration at 50 mg/kg/day for 28 days induces reversible hepatotoxicity, with ALT/AST levels normalizing post-treatment .

Therapeutic Applications and Clinical Relevance

Oncology

  • Gastric Cancer: In NCI-N87 xenografts, daily oral dosing (30 mg/kg) reduces tumor volume by 72% versus controls .

  • Leukemia: Synergizes with azacitidine in MV4-11 AML cells, increasing apoptosis 4.1-fold over monotherapy .

Neurological Disorders

  • Anxiety Models: At 10 mg/kg (i.p.), increases open-arm time in elevated plus maze by 58%, comparable to diazepam .

  • Neuropathic Pain: Reverses mechanical allodynia in chronic constriction injury models (ED₅₀ = 6.2 mg/kg) .

Industrial Synthesis and Scalability

Pilot-Scale Production

StepEquipmentBatch SizePurity
Triazole Formation500 L Reactor12 kg98.7%
Piperazine Coupling1,000 L CSTR24 kg99.1%
Crystallization2,000 L Crystallizer45 kg99.5%

Process optimization reduces residual solvent levels to <50 ppm (ICH Q3C compliance) . Continuous flow systems achieve 92% yield in the final coupling step, surpassing batch reactor efficiency .

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